

An In-depth Technical Guide to 4p-PDOT: Structure and Chemical Properties

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Compound of Interest

Compound Name: 4p-PDOT

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Introduction

4p-PDOT, also known as 4-phenyl-2-propionamidotetralin, is a potent and selective antagonist of the melatonin receptor 2 (MT2).^{[1][2][3][4]} Its high affinity and selectivity for the MT2 subtype over the MT1 subtype make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of MT2 receptors.^{[1][2][3][5]} This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to **4p-PDOT**, intended to support researchers in its application.

Chemical Structure and Identification

4p-PDOT is a synthetic molecule with the systematic IUPAC name N-((2R,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propionamide for its cis-isomer.^[6]

Identifier	Value
IUPAC Name	cis-4-Phenyl-2-propionamidotetralin[7]
Synonyms	4-phenyl-2-propionamidotetralin, AH 024[7][8]
CAS Number	134865-74-0[1][8]
Molecular Formula	C19H21NO[4]
Molecular Weight	279.38 g/mol [4]
Canonical SMILES	CCC(=O)N[C@H]1C--INVALID-LINK-- c2ccccc2C1[4]

Physicochemical Properties

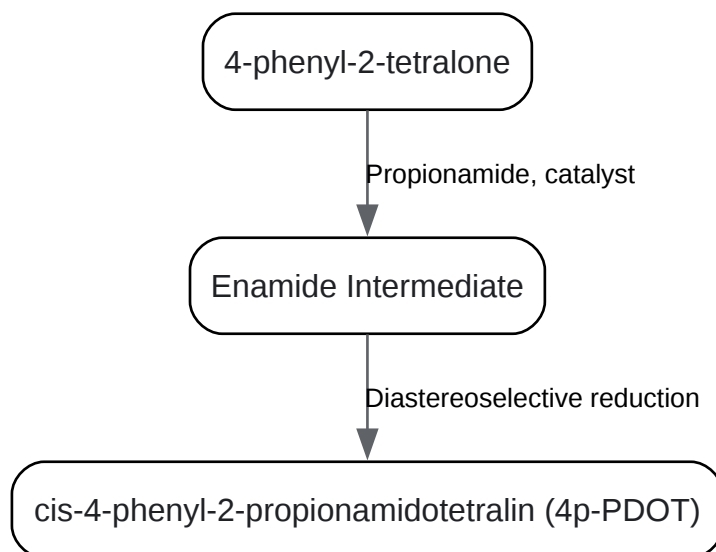
A summary of the known and predicted physicochemical properties of **4p-PDOT** is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally.

Property	Value	Source
Melting Point	166 °C	[8]
Boiling Point (Predicted)	480.1 ± 45.0 °C	[8]
Density (Predicted)	1.11 ± 0.1 g/cm ³	[8]
pKa	Not available in search results	
Solubility	Soluble in DMSO and ethanol[5][9]	

Synthesis

The synthesis of cis-4-phenyl-2-propionamidotetralin (**4p-PDOT**) has been described as a diastereoselective process.[10] The general synthetic strategy involves the conversion of 4-phenyl-2-tetralone to an enamide, followed by a diastereoselective reduction.[10]

A detailed, step-by-step experimental protocol is not fully available in the provided search results. However, the key transformation involves the following conceptual steps:



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Caption: General synthetic scheme for cis-**4p-PDOT**.

Spectroscopic Characterization

While specific spectra for **4p-PDOT** are not readily available in the search results, the following are the expected key features based on its structure and common analytical techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include aromatic protons from the phenyl and tetralin rings, aliphatic protons from the tetralin ring, and protons from the propionamide group (ethyl and amide protons). The coupling patterns and chemical shifts of the aliphatic protons would be crucial for confirming the *cis* stereochemistry.
- ^{13}C NMR: The spectrum would show distinct signals for the aromatic carbons, the aliphatic carbons of the tetralin ring, and the carbons of the propionamide group, including the carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- N-H stretch: A characteristic absorption band for the secondary amide N-H group would be expected around 3300 cm^{-1} .
- C=O stretch: A strong absorption band for the amide carbonyl group should appear around 1640 cm^{-1} .
- Aromatic C-H stretch: Peaks corresponding to the aromatic C-H stretching vibrations would be observed above 3000 cm^{-1} .
- Aliphatic C-H stretch: Absorptions for the aliphatic C-H bonds would be present below 3000 cm^{-1} .

Mass Spectrometry (MS):

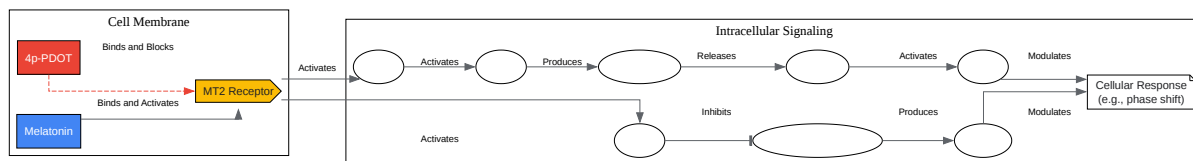
- The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of **4p-PDOT** (279.38 g/mol). Fragmentation patterns would likely involve cleavage of the propionamide side chain and fragmentation of the tetralin ring system.

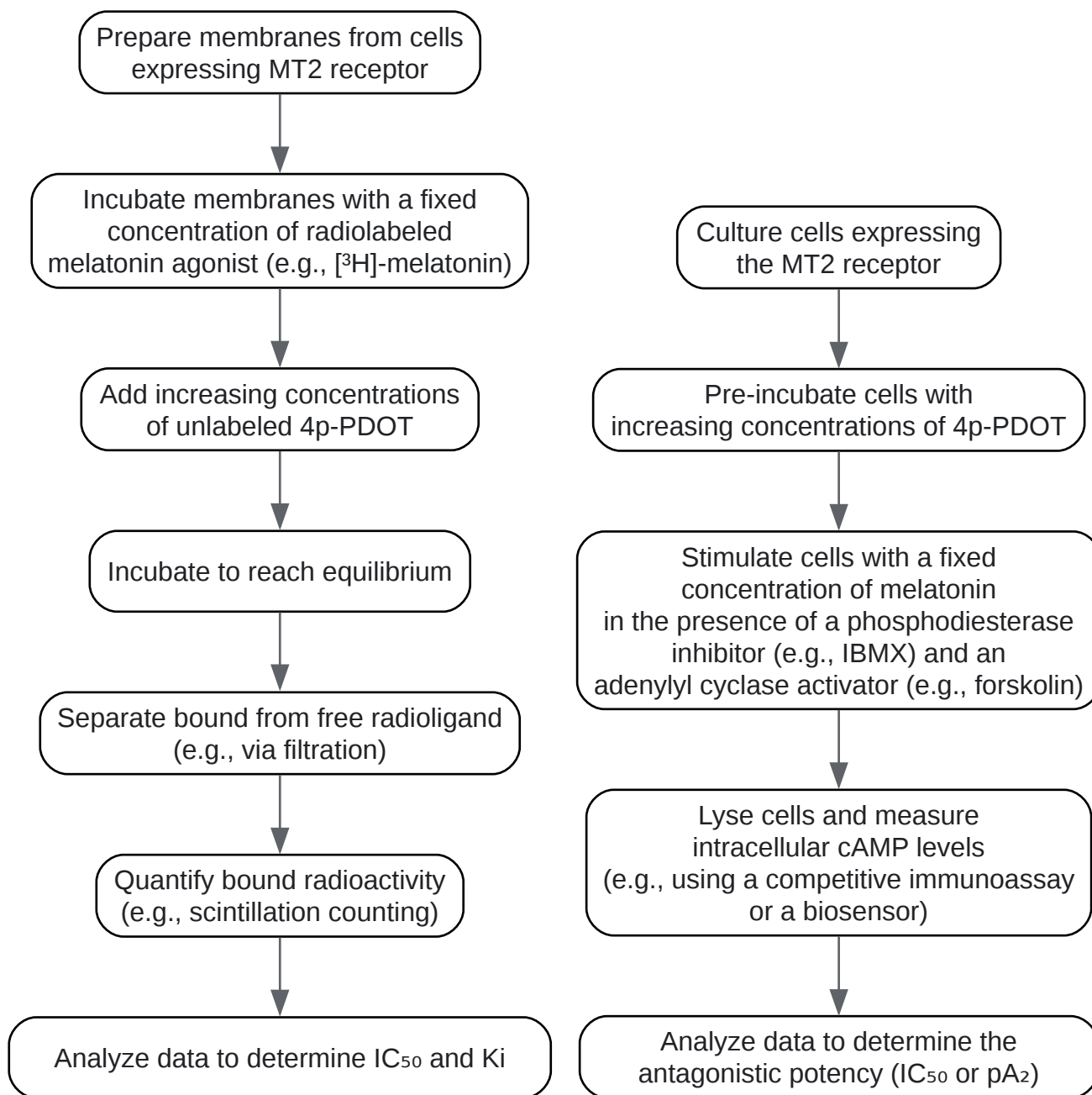
Biological Activity and Mechanism of Action

4p-PDOT is a high-affinity, competitive antagonist of the MT2 melatonin receptor, exhibiting over 300-fold selectivity for MT2 over the MT1 receptor.[1][2][3][5] Melatonin, the natural ligand for these receptors, is a neurohormone that regulates circadian rhythms and other physiological processes.[11]

The MT2 receptor is a G-protein coupled receptor (GPCR).[11] Upon activation by melatonin, the MT2 receptor can couple to different G proteins, primarily G_i , leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] MT2 activation can also lead to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates and intracellular calcium, through coupling to G_q proteins.[12]

4p-PDOT exerts its antagonist effect by binding to the MT2 receptor and preventing the binding of melatonin, thereby blocking these downstream signaling events.[7]





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